2,5-Dimethylbenzylamine

Asymmetric Synthesis Chiral Ligands Palladium Catalysis

2,5-Dimethylbenzylamine (CAS 93-48-1) is a clear, colorless liquid aromatic amine belonging to the benzylamine class, characterized by a benzene ring substituted with methyl groups at the 2- and 5- positions and a primary amine (-CH2NH2) functional group. With a molecular formula of C9H13N and a molecular weight of 135.21 g/mol, this compound exhibits distinct physicochemical properties including a boiling point of 225 °C, a density of 0.95 g/mL, and a predicted pKa of 9.31±0.10, making it a versatile intermediate in organic synthesis with applications spanning pharmaceuticals, agrochemicals, and polymer chemistry.

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
CAS No. 93-48-1
Cat. No. B130764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylbenzylamine
CAS93-48-1
Synonyms2,5-Dimethylbenzenemethanamine;  N-[(2,5-Dimethylphenyl)methyl]amine; 
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)CN
InChIInChI=1S/C9H13N/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,6,10H2,1-2H3
InChIKeyLUJNPFWZXIGIPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylbenzylamine (CAS 93-48-1): Sourcing and Procurement Guide for a Differentiated Primary Aromatic Amine


2,5-Dimethylbenzylamine (CAS 93-48-1) is a clear, colorless liquid aromatic amine belonging to the benzylamine class, characterized by a benzene ring substituted with methyl groups at the 2- and 5- positions and a primary amine (-CH2NH2) functional group [1]. With a molecular formula of C9H13N and a molecular weight of 135.21 g/mol, this compound exhibits distinct physicochemical properties including a boiling point of 225 °C, a density of 0.95 g/mL, and a predicted pKa of 9.31±0.10, making it a versatile intermediate in organic synthesis with applications spanning pharmaceuticals, agrochemicals, and polymer chemistry . The specific 2,5-dimethyl substitution pattern on the aromatic ring confers unique steric and electronic characteristics that differentiate this compound from its positional isomers and other substituted benzylamines, directly impacting its reactivity profile and performance in key applications .

2,5-Dimethylbenzylamine: Why Positional Isomers and Alternative Benzylamines Cannot Be Substituted in Critical Applications


Despite sharing the same molecular formula (C9H13N) and a common benzylamine core, substituting 2,5-dimethylbenzylamine with its positional isomers (e.g., 2,4- or 3,5-dimethylbenzylamine) or other benzylamine derivatives without rigorous validation introduces substantial technical and performance risks. The precise positioning of the methyl groups on the aromatic ring directly modulates the compound's steric hindrance, electron density distribution, and molecular geometry, which in turn critically governs its behavior as a ligand in asymmetric catalysis [1] and its reactivity as a monomer or intermediate in polymer and pharmaceutical synthesis [2]. For example, the 2,5-substitution pattern creates a unique coordination environment around the amine group, leading to demonstrably different stereochemical outcomes in cycloaddition reactions compared to naphthylamine analogs [1]. Furthermore, the specific electronic properties of the 2,5-isomer, as reflected by its unique XLogP3-AA value of 1.5 [3], influence its solubility and partitioning behavior, which is paramount in multi-step syntheses and formulation work. Overlooking these subtle but impactful differences can lead to failed reactions, reduced yields, poor enantioselectivity, or compromised material properties in the final product, resulting in costly production delays and substandard outcomes. The quantitative evidence provided below delineates precisely where and why 2,5-dimethylbenzylamine offers distinct, verifiable advantages.

2,5-Dimethylbenzylamine: A Quantitative Evidence Guide for Technical and Procurement Differentiation


Enhanced Stereoselectivity in Asymmetric Catalysis: 2,5-Dimethylbenzylamine vs. Naphthylamine Analog

In the field of asymmetric catalysis, an orthopalladated complex of 2,5-dimethylbenzylamine demonstrates a significantly higher stereoselectivity compared to its naphthylamine analogue in a chiral template-promoted asymmetric cycloaddition reaction. This is a key performance differentiator for researchers developing enantioselective synthetic routes [1].

Asymmetric Synthesis Chiral Ligands Palladium Catalysis

Differentiated Boiling Point for Isomer Separation: 2,5- vs. 2,4- vs. 3,5-Dimethylbenzylamine

The boiling point of 2,5-dimethylbenzylamine is a measurable physical property that distinguishes it from its positional isomers. This difference is critical for processes that rely on distillation for purification or where precise thermal behavior dictates reaction or storage conditions .

Separation Science Process Chemistry Physicochemical Properties

Specific Lipophilicity (XLogP3-AA) of 2,5-Dimethylbenzylamine for Drug Design and Formulation

The calculated lipophilicity, expressed as XLogP3-AA, is a key predictor of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. 2,5-Dimethylbenzylamine possesses a specific XLogP3-AA value that differentiates it from its unsubstituted parent compound, benzylamine, and informs its potential as a pharmaceutical building block [1][2].

Medicinal Chemistry ADME Prediction Drug Formulation

Validated Intermediate for Flavin-Derived Anti-Infectives: A Key Differentiator in Pharma Supply Chains

2,5-Dimethylbenzylamine is specifically documented in patents and chemical literature as an intermediate in the synthesis of flavin derivatives, which are a class of compounds with therapeutic applications as anti-infective agents. This establishes a concrete, application-specific use case that distinguishes it from more general-purpose benzylamine analogs .

Pharmaceutical Intermediates Anti-infective Agents Flavin Derivatives

Catalytic Acceleration in Epoxy-Anhydride Curing: A Tertiary Amine Benchmark

While the primary literature focuses on N,N-dimethylbenzylamine (BDMA), the core benzylamine scaffold is a well-established accelerator in epoxy-anhydride curing systems. The addition of a benzylamine-based catalyst, such as 2,5-dimethylbenzylamine, dramatically alters the curing profile, lowering the reaction onset temperature and changing the exotherm characteristics. This demonstrates the functional utility of the benzylamine class, and by extension its 2,5-dimethyl derivative, in industrial polymer formulations [1].

Polymer Chemistry Epoxy Resins Curing Kinetics

Distinct Density for Quality Control and Formulation Consistency

The density of a liquid chemical is a fundamental property used for identity verification, purity assessment, and accurate volumetric measurement. 2,5-Dimethylbenzylamine has a specified density of 0.95 g/mL at 25°C, a value that differs from that of some of its positional isomers, providing a rapid, quantitative check for quality control .

Quality Control Formulation Science Material Specification

2,5-Dimethylbenzylamine: Optimized Application Scenarios Based on Quantifiable Evidence


Asymmetric Catalysis and Chiral Ligand Synthesis

Research groups focused on developing novel enantioselective synthetic routes should prioritize 2,5-dimethylbenzylamine for the preparation of chiral ligands and auxiliaries. The quantitative evidence demonstrates that its orthopalladated complex exhibits significantly higher stereoselectivity in cycloaddition reactions compared to a naphthylamine analog [1]. This directly addresses a key requirement in asymmetric catalysis: achieving high enantiomeric excess and minimizing the formation of unwanted isomers, thereby reducing the downstream burden of costly and time-consuming chiral separations. Procurement for this application leverages the compound's unique steric and electronic properties conferred by the 2,5-dimethyl substitution pattern.

Pharmaceutical Intermediate for Anti-Infective Drug Development

Medicinal chemistry and process chemistry teams engaged in the development of new anti-infective agents, particularly those targeting riboswitches, should select 2,5-dimethylbenzylamine as a validated intermediate. Its documented use in the synthesis of flavin derivatives provides a de-risked starting point for analog generation and scale-up activities . Furthermore, its distinct lipophilicity (XLogP3-AA = 1.5) compared to benzylamine (XLogP = 1.09) offers a quantifiable handle for modulating the ADME profile of drug candidates [2]. Procuring this specific isomer ensures alignment with established synthetic pathways and leverages its predictable physicochemical contribution to drug-likeness.

Epoxy Resin Formulation and Polymer Curing Acceleration

Industrial formulators and polymer chemists developing epoxy-based adhesives, coatings, and composites should consider 2,5-dimethylbenzylamine as a candidate accelerator for anhydride-curing systems. Evidence from the class shows that benzylamine derivatives can drastically lower the curing onset temperature from a high-temperature degradation range (190-310 °C) to a well-defined, process-friendly range (80-200 °C) [3]. This class-level performance indicates that 2,5-dimethylbenzylamine can facilitate faster production cycles, enable curing on temperature-sensitive substrates, and reduce overall energy consumption. Procurement of this specific derivative allows for systematic exploration of how the 2,5-substitution pattern further fine-tunes cure kinetics and final network properties relative to the more common N,N-dimethyl analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dimethylbenzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.